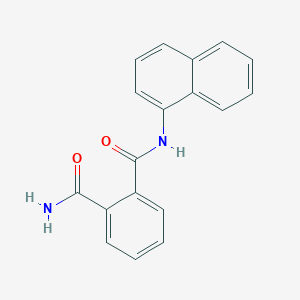

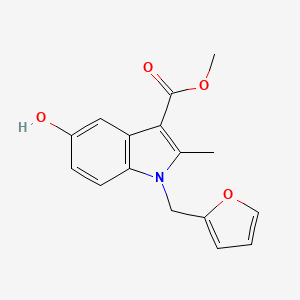

![molecular formula C19H25N5O3 B5588581 8-(imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5588581.png)

8-(imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related diazaspiro[4.5]decan derivatives often involves intricate organic reactions, aiming at introducing or modifying functional groups to achieve the desired molecular architecture. For instance, a study on the synthesis of potent CCR4 antagonists utilized the diazaspiro[4.5]decan framework, indicating the relevance of such scaffolds in medicinal chemistry (Shukla et al., 2016). Another study presented the synthesis of imidazo[1,2-a]pyridines through a "water-mediated" hydroamination and silver-catalyzed aminooxygenation, showcasing the diversity of synthetic approaches applicable to related heterocyclic systems (Mohan et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds within this category is often characterized by the presence of a diazaspiro[4.5]decan core, which is a bicyclic system containing nitrogen atoms, combined with the imidazo[1,2-a]pyrimidin moiety, a fused heterocyclic ring system. This combination contributes to the compound's chemical and physical properties. X-ray crystallography and NMR spectroscopy are commonly employed techniques for the detailed structural analysis of such molecules (Dylong et al., 2016).

Chemical Reactions and Properties

Compounds with the imidazo[1,2-a]pyrimidin framework participate in various chemical reactions, including C-acylation (Masurier et al., 2012) and regioselective arylation (Li et al., 2003). These reactions showcase the versatility of the imidazo[1,2-a]pyrimidin core in synthetic chemistry, allowing for the introduction of various substituents that alter the compound's properties.

Physical Properties Analysis

The physical properties of such compounds are influenced by their molecular structure, including solubility, melting point, and stability. The presence of heteroatoms and the bicyclic structure can affect these properties significantly. However, specific data on the physical properties of the compound is not directly available in the literature reviewed.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are determined by the functional groups present in the molecule. The imidazo[1,2-a]pyrimidin core, combined with the diazaspiro[4.5]decan structure, contributes to the unique chemical behavior of these compounds, such as their participation in nucleophilic and electrophilic reactions, as well as their potential interactions with biological targets (Ram et al., 2002).

Scientific Research Applications

Anticancer and Antidiabetic Activities

Compounds derived from the imidazo[1,2-a]pyrimidin-2-ylcarbonyl moiety have shown promising anticancer and antidiabetic activities. For instance, a study on novel spirothiazolidine analogs, including structures akin to 8-(imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one, demonstrated significant anticancer activity against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. These compounds also exhibited potential as alpha-amylase and alpha-glucosidase inhibitors, suggesting a dual role in anticancer and antidiabetic therapy (Flefel et al., 2019).

Antifungal Activities

Research has also explored the antifungal potential of imidazo[1,2-a]pyrimidine derivatives. A study reported the synthesis and evaluation of new derivatives for antifungal activity against various strains, demonstrating moderate to high effectiveness. Specifically, compounds with modifications on the imidazo[1,2-a]pyrimidine scaffold showed notable activity against fungal strains, underlining the potential for developing new antifungal agents (Göktaş et al., 2014).

Synthetic Methodologies and Chemical Modifications

The synthetic versatility of the imidazo[1,2-a]pyrimidin-2-ylcarbonyl scaffold is another area of research interest. Studies have developed new synthetic routes and modifications to enhance the stability and performance of these compounds. For instance, research on the systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO) has provided insights into medicinal chemistry strategies to improve the stability of these compounds. This research is crucial for the development of more effective and longer-lasting therapeutic agents (Linton et al., 2011).

properties

IUPAC Name |

8-(imidazo[1,2-a]pyrimidine-2-carbonyl)-3-pentan-2-yl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O3/c1-3-5-14(2)24-13-19(27-18(24)26)6-10-22(11-7-19)16(25)15-12-23-9-4-8-20-17(23)21-15/h4,8-9,12,14H,3,5-7,10-11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZNZWQGXUOYAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)N1CC2(CCN(CC2)C(=O)C3=CN4C=CC=NC4=N3)OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(Imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

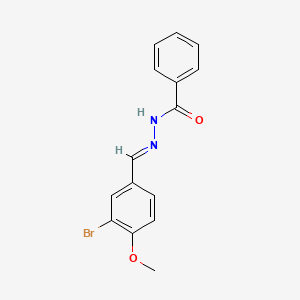

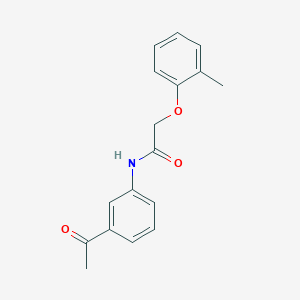

![2-methyl-6-[(4-phenylazepan-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5588545.png)

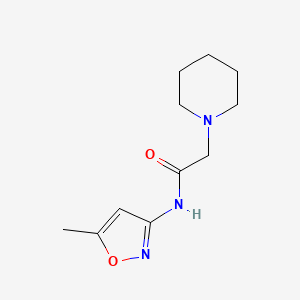

![2-[(5-methylpyrazin-2-yl)methyl]-9-[(5-propyl-2-furyl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5588552.png)

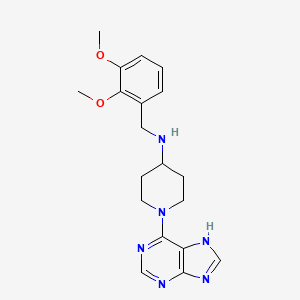

![N-[2,2,2-trichloro-1-(4-methyl-2-oxido-1,3,2-dioxaphospholan-2-yl)ethyl]benzenesulfonamide](/img/structure/B5588557.png)

![N-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,5-pentanediamine dihydrochloride](/img/structure/B5588564.png)

![1-[2-(4-benzoylpiperazin-1-yl)-2-oxoethyl]-4-isobutylpyrrolidin-2-one](/img/structure/B5588568.png)

![4-[3-(3-hydroxy-5-isoxazolyl)propanoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5588573.png)

![4-({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)quinolin-2(1H)-one](/img/structure/B5588602.png)

![6-ethyl-N,N-dimethyl-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5588614.png)